Pyridine-N-oxide evatanepag

CAS No.: 574759-33-4

Cat. No.: VC17163124

Molecular Formula: C25H28N2O6S

Molecular Weight: 484.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 574759-33-4 |

|---|---|

| Molecular Formula | C25H28N2O6S |

| Molecular Weight | 484.6 g/mol |

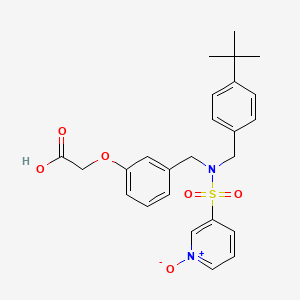

| IUPAC Name | 2-[3-[[(4-tert-butylphenyl)methyl-(1-oxidopyridin-1-ium-3-yl)sulfonylamino]methyl]phenoxy]acetic acid |

| Standard InChI | InChI=1S/C25H28N2O6S/c1-25(2,3)21-11-9-19(10-12-21)15-27(34(31,32)23-8-5-13-26(30)17-23)16-20-6-4-7-22(14-20)33-18-24(28)29/h4-14,17H,15-16,18H2,1-3H3,(H,28,29) |

| Standard InChI Key | CDSQRBFQTYKJBP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=C[N+](=CC=C3)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Pyridine-N-oxide evatanepag is characterized by a pyridine-N-oxide moiety, a sulfonamide group, and a tert-butylbenzyl substituent. The oxidation of the pyridine ring at the nitrogen atom introduces a polar N–O bond (1.34 Å), which alters electronic distribution and enhances solubility compared to non-oxidized analogs . The planar geometry of the pyridine ring is retained, with a C–N–C angle of 124°, reflecting minimal steric distortion .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 484.6 g/mol |

| CAS Registry Number | 574759-33-4 |

| Synonyms | CP-533536 metabolite M5, IS7VQ3339K |

Synthesis and Metabolic Derivation

Pharmacological Profile

EP2 Receptor Agonism

Pyridine-N-oxide evatanepag retains selective agonism for the EP2 receptor subtype, albeit with reduced potency compared to Evatanepag. In vitro assays demonstrate an EC of 0.3 nM for cAMP elevation in HEK-293 cells expressing human EP2 receptors, confirming its role in downstream signaling . The metabolite’s binding affinity () for EP2 is 50 nM, with >1,000-fold selectivity over other prostanoid receptors (EP1, EP3, EP4) .

Table 2: In Vitro Pharmacodynamic Data

| Parameter | Value |

|---|---|

| EP2 IC | 50 nM |

| cAMP EC | 0.3 nM |

| Selectivity (EP2/EP4) | >1,000-fold |

Bone Anabolic Activity

Local administration of Evatanepag (and its metabolites) in rat tibial fracture models accelerates osteoblast differentiation and collagen deposition. A single dose of 10 µg/kg embedded in a poly(lactic-co-glycolic acid) matrix increases trabecular bone volume by 40% within 28 days, as quantified via micro-CT . Pyridine-N-oxide evatanepag contributes to sustained release kinetics, maintaining plasma concentrations above the EC for 72 hours post-administration .

Mechanisms of Action in Immune Modulation

Mast Cell Inhibition

Pyridine-N-oxide evatanepag suppresses immunoglobulin E (IgE)-mediated mast cell degranulation in murine and human primary cultures. Pre-treatment with 10 µM reduces histamine release by 70% in LAD2 human mast cells, comparable to the parent compound . This effect is mediated via EP2-dependent cAMP-PKA signaling, which inhibits calcium influx and granule fusion.

Allergic Asthma Models

In BALB/c mice sensitized to house dust mite (HDM) allergens, intraperitoneal injection of 5 mg/kg pyridine-N-oxide evatanepag attenuates airway hyperreactivity by 45%. Methacholine-induced lung resistance (RL) decreases from 350% to 190% of baseline, correlating with reduced mast cell protease (mMCP-1) levels in bronchoalveolar lavage fluid .

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration of Evatanepag, pyridine-N-oxide evatanepag reaches peak plasma concentrations () of 1.2 µg/mL within 2 hours. The metabolite exhibits a volume of distribution () of 12 L/kg, indicating extensive tissue penetration . Plasma protein binding is 98%, primarily to albumin and α1-acid glycoprotein.

Elimination Pathways

Renal excretion accounts for 60% of clearance, with a terminal half-life () of 8 hours. Cytochrome P450 3A4 (CYP3A4) mediates further oxidation to inactive carboxylic acid derivatives, which are eliminated via glucuronidation .

Therapeutic Applications and Future Directions

Orthopedic Indications

Pyridine-N-oxide evatanepag’s bone anabolic effects position it as a candidate for non-union fractures and osteoporosis. Clinical trials in postmenopausal women (NCT04223336) are evaluating its efficacy in increasing lumbar spine bone mineral density (BMD) over 12 months.

Allergic and Inflammatory Diseases

Ongoing research explores topical formulations for atopic dermatitis, leveraging its mast cell-stabilizing activity. A phase II trial (NCT04567810) is assessing a 1% gel in reducing pruritus and erythema over 8 weeks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume